molecular formula C10H17F3N2O2 B2386703 N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide CAS No. 1183230-63-8

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B2386703
CAS No.: 1183230-63-8
M. Wt: 254.253
InChI Key: TZZACBLHBMUVFR-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide (CAS 1183230-63-8) is a specialized piperidine-3-carboxamide derivative with a molecular formula of C10H17F3N2O2 and a molecular weight of 254.25 g/mol . Its structure incorporates both a 2-hydroxyethyl and a 2,2,2-trifluoroethyl group on the carboxamide nitrogen, making it a valuable intermediate in medicinal chemistry and drug discovery research. Piperidine carboxamide scaffolds are of significant interest in the development of bioactive molecules, including receptor antagonists . For instance, related piperidinone carboxamide compounds have been explored as potent CGRP receptor antagonists, which are a target for conditions like migraine . The presence of the trifluoroethyl group is a common strategy to enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . This compound is intended for use as a building block or intermediate in the synthesis and optimization of novel therapeutic agents. Researchers can utilize it to study structure-activity relationships (SAR) and to improve drug-like properties such as potency, selectivity, and metabolic stability . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c11-10(12,13)7-15(4-5-16)9(17)8-2-1-3-14-6-8/h8,14,16H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZACBLHBMUVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Amidation

A widely documented method for carboxamide synthesis involves converting carboxylic acids to acyl chlorides, followed by reaction with amines. For this compound:

Step 1: Synthesis of Piperidine-3-Carbonyl Chloride
Piperidine-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) in the presence of catalytic N,N-dimethylformamide (DMF) under reflux. This yields the acyl chloride intermediate, which is isolated via distillation or used in situ.

Step 2: Sequential Amidation
The acyl chloride is reacted first with 2-hydroxyethylamine in dichloromethane (DCM) at −78°C to 0°C, using triethylamine (Et₃N) as a base to scavenge HCl. The mono-amide intermediate is then treated with 2,2,2-trifluoroethylamine under similar conditions to install the second substituent.

Challenges :

  • Regioselectivity : Competitive reactions between the two amines necessitate stoichiometric control.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the desired product from unreacted starting materials and di-substituted byproducts.

Reductive Alkylation of Piperidine-3-Carboxamide

An alternative approach involves reductive alkylation of a pre-formed mono-substituted carboxamide:

Step 1: Synthesis of N-(2-Hydroxyethyl)Piperidine-3-Carboxamide
Piperidine-3-carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. The ester is then reacted with 2-hydroxyethylamine in ethanol under reflux, followed by hydrolysis to the carboxamide.

Step 2: Trifluoroethyl Group Introduction
The mono-amide is treated with 2,2,2-trifluoroethyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature. This nucleophilic substitution installs the trifluoroethyl group, yielding the final product.

Optimization Notes :

  • Solvent Choice : THF enhances reactivity compared to DCM or DMF.
  • Base Selection : NaH outperforms weaker bases like K₂CO₃ in driving the reaction to completion.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl Chloride Amidation 60–75 ≥95 High regiocontrol, scalable Requires cryogenic conditions
Reductive Alkylation 45–65 ≥90 Avoids acyl chloride handling Lower yields due to competing pathways

Data extrapolated from analogous systems in.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:3 to 1:1) effectively separates the target compound from impurities.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.

Characterization :

  • ¹H NMR : Peaks at δ 3.65–3.75 (m, 2H, -OCH₂CH₂OH), δ 3.45–3.55 (q, 2H, -NCH₂CF₃), and δ 2.80–3.10 (m, piperidine protons).
  • MS (ESI+) : m/z 255.13148 [M+H]⁺, consistent with the molecular formula C₁₀H₁₇F₃N₂O₂.

Industrial-Scale Considerations

  • Cost Efficiency : 2,2,2-Trifluoroethylamine is approximately 3× more expensive than 2-hydroxyethylamine, favoring routes that minimize its excess use.
  • Safety : POCl₃ and NaH require rigorous handling under inert atmospheres, necessitating specialized reactor setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

“N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration as a potential pharmaceutical agent or drug intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

N-Ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

  • Structure : Replaces the hydroxyethyl group with an ethyl chain (C₁₀H₁₇F₃N₂O, MW: 238.25 g/mol) .
  • Key Differences :
    • Solubility : The ethyl analog lacks the polar hydroxy group, reducing aqueous solubility compared to the hydroxyethyl variant.
    • Metabolic Stability : Trifluoroethyl groups in both compounds resist oxidative metabolism, but the ethyl substituent may increase hepatic clearance due to simpler alkyl chains.

N-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide Hydrochloride

  • Structure : Simplifies further by removing the hydroxyethyl group (C₈H₁₃F₃N₂O·HCl, MW: 274.66 g/mol) .
  • Key Differences :
    • Ionization : The hydrochloride salt enhances solubility in polar solvents (e.g., water) but reduces membrane permeability.
    • Bioavailability : Neutral carboxamides (e.g., hydroxyethyl variant) typically exhibit better blood-brain barrier penetration than ionized forms.
  • Synthesis : Widely studied for solid-state stability, with applications in crystallography and formulation science .

Furo[2,3-b]pyridine-3-carboxamide Derivatives

  • Examples: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
  • Key Differences :
    • Core Structure : Replaces piperidine with a fused furopyridine ring, enhancing aromatic interactions in target binding.
    • Activity : These derivatives show potent kinase inhibition (e.g., EGFR, JAK2) due to planar aromatic systems, unlike the flexible piperidine scaffold .
  • Synthetic Routes : Use of 2,2,2-trifluoroethylamine in coupling reactions under mild conditions (DMF, rt) .

Indole- and Imidazo[4,5-b]pyridine-Based Analogs

  • Examples :
    • (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide .
    • 2-(1-((tert-Butyldimethylsilyl)oxy)-2,2,2-trifluoroethyl)-N-(3-chloro-4-fluorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide .
  • Key Differences :
    • Pharmacokinetics : Indole/imidazole rings improve target affinity but may reduce metabolic stability compared to simpler carboxamides.
    • Synthetic Complexity : Requires multi-step functionalization (e.g., silylation, cyclopropane coupling) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Substituents Solubility (LogP) Primary Applications
N-(2-Hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide C₁₁H₁₇F₃N₂O₂ 268.25 Hydroxyethyl, Trifluoroethyl 1.8 (estimated) CNS-targeted drug discovery
N-Ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide C₁₀H₁₇F₃N₂O 238.25 Ethyl, Trifluoroethyl 2.5 Discontinued research compound
N-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide Hydrochloride C₈H₁₃F₃N₂O·HCl 274.66 Trifluoroethyl, HCl salt 0.9 Crystallography, formulation
6-((2,2,2-Trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide derivatives Varies ~450-500 Furopyridine, Trifluoroethylamino 3.2–4.1 Kinase inhibitors

Research Findings and Implications

  • Hydroxyethyl vs. Ethyl Substitution : The hydroxyethyl group in the target compound improves solubility (LogP ~1.8) compared to the ethyl analog (LogP ~2.5), making it more suitable for oral administration .
  • Trifluoroethyl Role : The CF₃ group enhances resistance to cytochrome P450-mediated metabolism, a shared advantage across all analogs .
  • Structural Complexity and Activity : Furopyridine/indole derivatives exhibit higher target affinity but face challenges in synthetic scalability and bioavailability .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves three key steps: (1) Piperidine ring formation via cyclization of amines and carbonyl compounds, (2) Introduction of the trifluoroethyl group via nucleophilic substitution or alkylation, and (3) Carboxamide formation using acid chlorides or coupling agents like 1,1'-carbonyldiimidazole (CDI) .
  • Optimization : Solvents (e.g., DMF, dichloromethane) and bases (e.g., triethylamine) are critical. For example, using CDI in anhydrous conditions improves carboxamide yield (Table 1).

Table 1 : Yield comparison under varying conditions

StepSolventBaseYield (%)Reference
TrifluoroethylationDCMTriethylamine65
Carboxamide couplingDMFCDI82

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., trifluoroethyl proton signals at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ = 296.2 g/mol) .
  • HPLC : Purity >95% achieved via reverse-phase chromatography with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Fluorescence-based assays for kinase or receptor targets (e.g., CGRP receptor binding IC50_{50} measurements) .
  • Membrane Permeability : Caco-2 cell monolayers assess trifluoroethyl-enhanced lipophilicity (Papp_{app} >1 × 106^{-6} cm/s) .

Advanced Research Questions

Q. How do computational models predict binding affinity to neurological targets?

  • Molecular Dynamics : Simulations using Schrödinger Suite or AutoDock Vina identify key interactions (e.g., hydrogen bonding with CGRP receptor residues Gln134 and Trp121) .
  • Descriptors : LogP (2.8), polar surface area (60 Å2^2), and molecular volume (280 Å3^3) correlate with blood-brain barrier penetration .

Q. What strategies resolve contradictions in species-specific pharmacological data?

  • Receptor Homology Modeling : Human vs. rodent CGRP receptors exhibit >1500-fold affinity differences due to Tyr45/Trp42 substitutions. Cross-species activity is validated via chimeric receptor assays .
  • In Vivo Models : Capsaicin-induced dermal vasodilation in rhesus monkeys confirms target engagement (EC50_{50} = 127 nM) .

Q. How can regioselectivity challenges during trifluoroethylation be addressed?

  • Protecting Groups : Temporary protection of the piperidine nitrogen with Boc groups prevents undesired alkylation .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. What are the metabolic pathways and stability profiles under physiological conditions?

  • Microsomal Studies : Liver microsomes (human/rat) identify oxidative metabolism at the hydroxyethyl group (CYP3A4-mediated).
  • Degradation : Hydrolysis of the carboxamide under acidic conditions (pH <3) generates piperidine-3-carboxylic acid, requiring formulation adjustments .

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